(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one
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Overview
Description
(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, a hydroxy group, and a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable enone precursor under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyl isocyanate
- 2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structural features allow it to participate in a wide range of chemical transformations, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
300663-91-6 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(4S)-6-[4-(dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one |
InChI |
InChI=1S/C14H19NO2/c1-11(16)10-14(17)9-6-12-4-7-13(8-5-12)15(2)3/h4-9,14,17H,10H2,1-3H3/t14-/m1/s1 |
InChI Key |
WROVZQVBUZKYAT-CQSZACIVSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C=CC1=CC=C(C=C1)N(C)C)O |
Canonical SMILES |
CC(=O)CC(C=CC1=CC=C(C=C1)N(C)C)O |
Origin of Product |
United States |
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